2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyl compounds, followed by condensation with appropriate reagents such as hydrazines or glycine methyl ester . Another approach involves the cyclization of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine-2,3-diones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose . As a CDK2 inhibitor, it interferes with the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Uniqueness
2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C18H14N4 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H14N4/c1-12-20-16-10-15(13-6-3-2-4-7-13)22-18(16)17(21-12)14-8-5-9-19-11-14/h2-11,22H,1H3 |
InChI Key |
WVUPXOVXHJCBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)C3=CN=CC=C3)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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